molecular formula C13H18ClN B1322479 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride CAS No. 96651-85-3

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Cat. No.: B1322479
CAS No.: 96651-85-3
M. Wt: 223.74 g/mol
InChI Key: ALQOOMOOZAZVBQ-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQOOMOOZAZVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626388
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96651-85-3
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1'-Benzyl-2,3-dihydrospiro[1H-indene-1,4'-piperidine] (0.50 g, 1.80 mmol) was dissolved in dichloroethane (6 mL). The resulting solution was cooled to 0° C. and 1-chloro-ethylchloroformate (0.258 g, 1.80 mmol) was added in one batch. Cooling was continued for 10 min after which the reaction mixture was refluxed for 1 h, cooled to room temperature and concentrated under reduced pressure. The residue was redissolved in MeOH (10 mL) and refluxed for 2 h. The resulting solution was concentrated under reduced pressure to obtain (0.40 g, quant.) of a pale yellow crystalline solid; m.p. 256°-257° C. (lit. 288-290); 1H NMR (CDCl3): δ1.74 (br d, 2, piperidyl β-NHeq), 2.10 (td, 2, piperidyl β-Hax), 2.13 (t, 2, Ph--CH--CH2 --C H2 --, J=6 Hz), 2.94 (t, 2, J=6 Hz, Ph--C H2 --CH2 --), 3.12-3.38 (m, 4, piperidyl α-Hax,eq), d=7.19 (br s, 4, phenyl). MS (EI) m/e 187.2 (M+ of free base).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-ethylchloroformate
Quantity
0.258 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of spiro[indene-1,4'-piperidine]hydrochloride (1.9 g, 8.6 mmol) in ethanol (50 ml) was hydrogenated at 50 p.s.i. for 1 hour, in the presence of 10% palladium on carbon (0.3 g, 16% (w/w)). The catalyst was filtered off, and the ethanol removed in vacuo. The remaining solid was recrystallised from 4:1 ethyl acetate:ethanol to give spiro[indane-1,4'-piperidine]hydrochloride (814 mg, 43%) as a white crystalline solid. N.M.R. (D2O) δ 1.79 (2H, d, J=14 Hz), 2.06 (2H, t of d, J=14 and 4 Hz), 2.14 (2H, t, J=7 Hz), 2.98 (2H, t, J=7 Hz), 3.25 (2H, t of d, J=14 and 2 Hz), 3.48 (2H, m), 7.33 (4H, m)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 2
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 3
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 4
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 5
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Reactant of Route 6
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

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